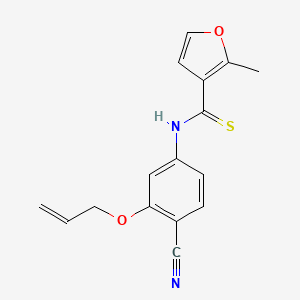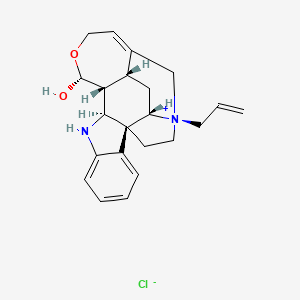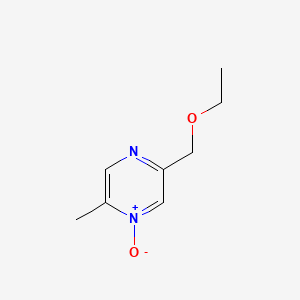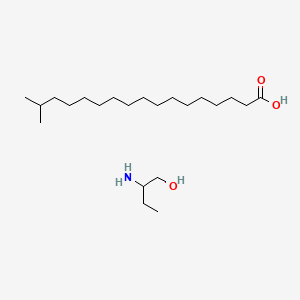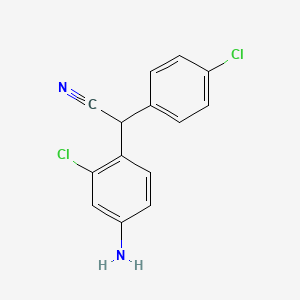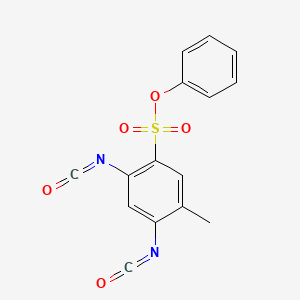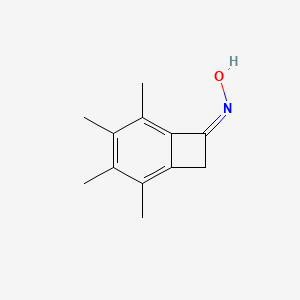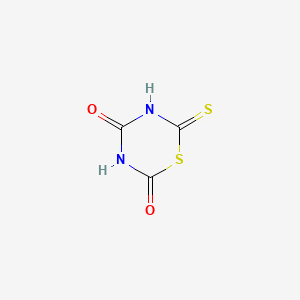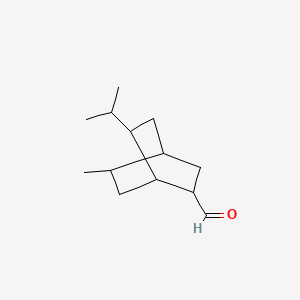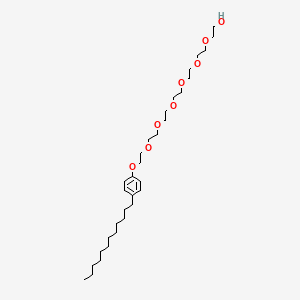
20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is a complex organic compound characterized by a long hydrophobic alkyl chain and a hydrophilic polyether chain. This unique structure makes it an interesting subject for various scientific studies, particularly in the fields of surfactants and emulsifiers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol typically involves the reaction of 4-dodecylphenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the addition of ethylene oxide to the phenol group . The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenolic group can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to reduce surface tension and improve reaction efficiency.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of 20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is primarily based on its ability to interact with hydrophobic and hydrophilic environments. The hydrophobic alkyl chain interacts with lipid bilayers, while the hydrophilic polyether chain interacts with aqueous environments. This dual interaction facilitates the formation of micelles and emulsions, which are crucial in various applications .
Comparación Con Compuestos Similares
Similar Compounds
4-Dodecylphenoxyacetic acid: Similar in structure but lacks the polyether chain, making it less effective as a surfactant.
Branched dodecyl phenol polyoxyethylene ethers: These compounds have similar surfactant properties but differ in their branching and molecular weight.
Uniqueness
20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol stands out due to its unique combination of a long hydrophobic chain and a hydrophilic polyether chain. This structure provides superior surfactant properties, making it highly effective in reducing surface tension and forming stable emulsions .
Propiedades
Número CAS |
67669-59-4 |
|---|---|
Fórmula molecular |
C32H58O8 |
Peso molecular |
570.8 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-(4-dodecylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C32H58O8/c1-2-3-4-5-6-7-8-9-10-11-12-31-13-15-32(16-14-31)40-30-29-39-28-27-38-26-25-37-24-23-36-22-21-35-20-19-34-18-17-33/h13-16,33H,2-12,17-30H2,1H3 |
Clave InChI |
DBYCHBRPJCNLSN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



